Cas no 957-68-6 (7-Aminocephalosporanic acid)

7-Aminocephalosporanic acid(7-ACA)는 세팔로스포린 항생제 합성의 핵심 중간체입니다. β-락탐고리 구조를 기반으로 한 이 화합물은 다양한 세팔로스포린 유도체의 제조에 필수적인 출발 물질로 사용됩니다. 7-ACA의 주요 장점은 높은 화학적 반응성과 안정성으로, 이를 통해 광범위한 작용 스펙트럼을 가진 새로운 항생제 개발이 가능합니다. 특히 효소적 또는 화학적 방법으로 cephalosporin C로부터 고순도로 추출 가능하며, 정밀한 구조 변형을 통해 내성 균주에 효과적인 항생물질 설계가 용이합니다. 의약품 합성 분야에서 7-ACA는 세팔로스포린 계열 항생제 생산의 표준 중간체로 인정받고 있습니다.
7-Aminocephalosporanic acid structure
7-Aminocephalosporanic acid structure
상품 이름:7-Aminocephalosporanic acid
CAS 번호:957-68-6
MF:C10H12N2O5S
메가와트:272.277681350708
MDL:MFCD00005177
CID:40408
PubChem ID:441328

7-Aminocephalosporanic acid 화학적 및 물리적 성질

이름 및 식별자

    • 7-Aminocephalosporanic acid
    • (6r,7s)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 3-acetoxymethylen-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (6R,TRANS)-3-[(ACETYLOXY)METHYL]-7-AMINO-8-OXO-5-THIA-1-AZABICYCLO[4.2.0]-OCT-2-CARBOXYLID ACID
    • 7-Amino
    • 5-Thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic acid, 3-(acetyloxy)methyl-7-amino-8-oxo-, (6R,7R)-
    • 7-AMINO CEPHALOSPORIC ACID
    • 7-AMINOCEPHALOSPORANIC ACID (7-ACA)
    • 7-ACA (7-AMINOCEPHALOSPORANIC ACID)
    • 7-AMINOCEPHALOSPORIC ACID (7-ACA)
    • 7-Amino-3-acetoxymethyl-3-cephem-4-carboxylic acid
    • 7-Amino-3-acetoxymethyl-D3-cephem-4-carboxylic acid
    • 7b-Amino-3-acetoxymethylcephemcarboxylic acid
    • (6R,7R)-7-Amino-3-[(acetyloxy)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • (7R)-3-Acetyloxymethyl-7-aminocepham-3-ene-4-carboxylic acid
    • 7-ACA
    • 7-ACS
    • 7-Aminocephalsporanic acid
    • 7beta-aminocephalosporanic acid
    • 7-Aminocephalosporinic acid
    • (7R)-7-aminocephalosporanic acid
    • (7R)-7-Aminocephalosporanate
    • Cephalosporanic acid, 7-amino
    • (6R,7R)-3-(acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 9XI67897RG
    • (6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DSSTox_CID_25342
    • DSSTox_RID_80810
    • DSSTox_GSID_45342
    • 3-ac
    • (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 3-[(acetyloxy)methyl]-7-amino-8-oxo-, (6R-trans)- (ZCI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-amino-3-(hydroxymethyl)-8-oxo-, acetate (ester) (8CI)
    • 3-(Acetoxymethyl)-7-aminocephem-4-carboxylic acid
    • 3-Acetoxymethyl-7-aminoceph-3-em-4-carboxylic acid
    • 3-Acetoxymethyl-7β-aminoceph-3-em-4-carboxylic acid
    • 7-Amino-3-acetoxymethyl-Δ3-cephem-4-carboxylic acid
    • 7β-Amino-3-acetoxymethylcephemcarboxylic acid
    • 7β-Aminocephalosporanic acid
    • Silicon dioxide
    • Cefazolin Sodium Imp. E (EP): (6R,7R)-3-[(Acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • MDL: MFCD00005177
    • 인치: 1S/C10H12N2O5S/c1-4(13)17-2-5-3-18-9-6(11)8(14)12(9)7(5)10(15)16/h6,9H,2-3,11H2,1H3,(H,15,16)/t6-,9-/m1/s1
    • InChIKey: HSHGZXNAXBPPDL-HZGVNTEJSA-N
    • 미소: C(C1=C(COC(=O)C)CS[C@@H]2[C@@H](C(N12)=O)N)(=O)O
    • BRN: 622638

계산된 속성

  • 정밀분자량: 272.04700
  • 동위원소 질량: 272.047
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 2
  • 수소 결합 수용체 수량: 7
  • 중원자 수량: 18
  • 회전 가능한 화학 키 수량: 4
  • 복잡도: 461
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 토폴로지 분자 극성 표면적: 135
  • 소수점 매개변수 계산 참조값(XlogP): -4

실험적 성질

  • 색과 성상: 결정체
  • 밀도: 1.4667 (rough estimate)
  • 융해점: >300 °C (lit.)
  • 비등점: 560.6 °C at 760 mmHg
  • 플래시 포인트: 292.9 °C
  • 굴절률: 1.5650 (estimate)
  • 안정성: Hygroscopic
  • PSA: 135.23000
  • LogP: -0.23120
  • 광학 활성: [α]19/D +90°, c = 0.5 in KH2PO4/trace NaOH
  • 비선광도: 94 º (c=0.5, KH2PO4, PH 7)
  • 용해성: 미확정
  • 머크: 434

7-Aminocephalosporanic acid 보안 정보

  • 기호: GHS08
  • 제시어:위험했어
  • 신호어:Danger
  • 피해 선언: H317,H334
  • 경고성 성명: P261,P280,P342+P311
  • 위험물 운송번호:NONH for all modes of transport
  • WGK 독일:3
  • 위험 범주 코드: 42/43
  • 보안 지침: S22; S36/37; S24/25; S36; S26
  • 위험물 표지: Xn
  • 저장 조건:Powder -20°C 3 years   4°C 2 years In solvent -80°C 6 months   -20°C 1 month
  • 위험 용어:R42/43; R36/37/38; R20/21/22

7-Aminocephalosporanic acid 세관 데이터

  • 세관 번호:2934996000
  • 세관 데이터:

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    2934996000

    개요:

    2934996000.7-페닐아세틸아미드-3-염소메틸-4-헤모포자산대메틸벤질\7-아미노헤모포자산\7-아미노헤모포자산제거아세틸헤모포자산.부가가치세: 17.0%.?? ???:9.0%. ?? ??: 없습니다.최저 관세: 6.0%.????:20.0%

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    요약:

    2934996000. 부가가치세: 17.0%. 환급률: 9.0%.??? ??:6.0%. General tariff:20.0%

7-Aminocephalosporanic acid 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Ambeed
A183629-500g
(6R,7R)-3-(Acetoxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
957-68-6 98%
500g
$179.0 2025-02-19
Enamine
EN300-130700-0.05g
(6R,7R)-3-[(acetyloxy)methyl]-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
957-68-6 95%
0.05g
$19.0 2023-05-06
abcr
AB144051-10 g
7-Aminocephalosporanic acid , 96%; .
957-68-6 96%
10 g
€77.40 2023-07-20
Apollo Scientific
BIA4007-10g
7-Aminocephalosporanic acid
957-68-6
10g
£55.00 2025-02-19
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
A800132-5g
7-Aminocephalosporanic acid
957-68-6 97%
5g
¥66.00 2022-09-29
eNovation Chemicals LLC
D690438-500g
7-Aminocephalosporanic Acid
957-68-6 95%
500g
$195 2024-07-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R017846-1g
7-Aminocephalosporanic acid
957-68-6 97%
1g
¥27 2024-07-19
Chemenu
CM256001-500g
7-Aminocephalosporanic acid
957-68-6 98%
500g
$252 2021-08-04
Chemenu
CM256001-1000g
7-Aminocephalosporanic acid
957-68-6 98%
1000g
$393 2024-07-18
BioAustralis
BIA-A2591-5 mg
Aminocephalosporanic acid, 7-
957-68-6 >95% by HPLC
5mg
$697.00 2023-07-10

7-Aminocephalosporanic acid 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Chlorotrimethylsilane ,  Triethylamine ,  N,N-Dimethylaniline Solvents: Chloroform
1.2 Reagents: N,N-Dimethylaniline ,  Phosphorus pentachloride
1.3 Reagents: Methanol
1.4 Reagents: Water Solvents: Water
참조
Process for preparing 7-aminocephalosporanic acid without chloroalkane byproducts
, Czechoslovakia, , ,

합성 방법 2

반응 조건
1.1 Reagents: Ammonium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  60 min, pH 8.0, 25 °C
참조
Two-step immobilized enzyme conversion of cephalosporin C to 7-aminocephalosporanic acid
Conlon, Hugh D.; Baqai, Javed; Baker, Kerry; Shen, Yong Q.; Wong, Bing L.; et al, Biotechnology and Bioengineering, 1995, 46(6), 510-13

합성 방법 3

반응 조건
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase
참조
Chemoenzymic one-pot synthesis of cefazolin from cephalosporin C in fully aqueous medium, involving three consecutive biotransformations catalyzed by D-amino acid oxidase, glutaryl acylase and penicillin G acylase
Fernandez-Lafuente, Roberto; Guisan, Jose M.; Pregnolato, Massimo; Terreni, Marco, Tetrahedron Letters, 1997, 38(26), 4693-4696

합성 방법 4

반응 조건
1.1 Reagents: Sodium bisulfite ;  pH 7, rt; 80 min, pH 8.3, rt → 14 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 5.3
참조
Preparation method of 7-aminocephalosporanic acid (7-ACA) with low content of maximum unknown single impurity
, China, , ,

합성 방법 5

반응 조건
1.1 Reagents: Dicyclohexylamine ,  Benzoylhydrazine Solvents: Dimethylformamide
참조
Chemical acetylation of desacetyl-cephalosporins
, World Intellectual Property Organization, , ,

합성 방법 6

반응 조건
1.1 Reagents: Ammonia ;  pH 9, 4 °C
참조
Cloning and sequence of glutaryl cephalosporin amidase from Pseudomonas diminuta BS-203 and use of the amidase for the preparation of 7-aminocephalosporanic acid
, World Intellectual Property Organization, , ,

합성 방법 7

반응 조건
1.1 Catalysts: Glutaryl-7-aminocephalosporanic acid acylase
참조
Overexpression of synthesized cephalosporin C acylase containing mutations in the substrate transport tunnel
Wang, Ying; Yu, Huimin; Song, Wensi; An, Ming; Zhang, Jing; et al, Journal of Bioscience and Bioengineering, 2012, 113(1), 36-41

합성 방법 8

반응 조건
1.1 Solvents: Water ;  3 h, pH 8, 25 °C
참조
Influence of substrate structure on PGA-catalyzed acylations. Evaluation of different approaches for the enzymatic synthesis of cefonicid
Terreni, Marco; Tchamkam, Joseph Gapesie; Sarnataro, Umberto; Rocchietti, Silvia; Fernandez-Lafuente, Roberto; et al, Advanced Synthesis & Catalysis, 2005, 347(1), 121-128

합성 방법 9

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Glutaryl-7-aminocephalosporanic acid acylase ,  LH-EP Solvents: Water ;  20 min, pH 8.5, 25 °C
참조
One-pot enzymatic production of deacetyl-7-aminocephalosporanic acid from cephalosporin C via immobilized cephalosporin C acylase and deacetylase
Ma, Xiaoqiang; Deng, Senwen; Su, Erzheng; Wei, Dongzhi, Biochemical Engineering Journal, 2015, 95, 1-8

합성 방법 10

반응 조건
1.1 19 min, rt
참조
Method for preparing high-purity 7-ACA with short cycle and high yield
, China, , ,

합성 방법 11

반응 조건
1.1 Reagents: Hydrogen peroxide ,  Oxygen Catalysts: D-Amino acid oxidase ,  Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  3.5 h, pH 7.5, 28 °C
참조
Enzymic transformation of cephalosporin C to 7-ACA by simultaneous action of immobilized D-amino acid oxidase and glutaryl-7-ACA acylase
Bianchi, Daniele; Bortolo, Rossella; Golini, Paolo; Cesti, Pietro, Applied Biochemistry and Biotechnology, 1998, 73(2-3), 257-268

합성 방법 12

반응 조건
1.1 Reagents: Acetic anhydride ,  4-(Dimethylamino)pyridine ,  Potassium hydroxide Solvents: Acetone ,  Water
1.2 Reagents: Hydrochloric acid Solvents: Water
참조
Preparation and use of 7-[(2-carboalkoxy-1-methylethenyl)amino]-3-hydroxymethyl-3-cephem-4-arboxylic acids
, United States, , ,

합성 방법 13

반응 조건
1.1 Reagents: Oxygen Catalysts: Hexadecyltrimethylammonium bromide ,  D-Amino acid oxidase ,  Catalase ,  Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  2.5 h, pH 7.5, 28 °C
참조
Single-pot conversion of cephalosporin C to 7-aminocephalosporanic acid in the absence of hydrogen peroxide
Tan, Qiang; Zhang, Yewang; Song, Qingxun; Wei, Dongzhi, World Journal of Microbiology & Biotechnology, 2010, 26(1), 145-152

합성 방법 14

반응 조건
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase Solvents: Water
참조
Modulation of penicillin acylase properties via immobilization techniques: one-pot chemoenzymatic synthesis of cephamandole from cephalosporin C
Terreni, M.; Pagani, G.; Ubiali, D.; Fernandez-Lafuente, R.; Mateo, C.; et al, Bioorganic & Medicinal Chemistry Letters, 2001, 11(18), 2429-2432

합성 방법 15

반응 조건
1.1 Reagents: Oxygen Catalysts: D-Amino acid oxidase ,  Carboxyl esterase Solvents: Water ;  2.5 h, pH 8, 25 °C; pH 4.5
참조
One-pot Chemoenzymic Synthesis of 3'-Functionalized Cephalosporines (Cefazolin) by Three Consecutive Biotransformations in Fully Aqueous Medium.
Justiz, O. H.; Fernandez-Lafuente, R.; Guisan, J. M.; Negri, P.; Pagani, G.; et al, Journal of Organic Chemistry, 1997, 62(26), 9099-9106

합성 방법 16

반응 조건
1.1 Reagents: Sodium hydroxide Catalysts: Penicillin amidase Solvents: Water
참조
New use of Alcaligenes faecalis penicillin G acylase
, European Patent Organization, , ,

합성 방법 17

반응 조건
1.1 Reagents: Ammonium carbonate ,  Ammonium bicarbonate ,  Ammonia Catalysts: Glutaryl-7-aminocephalosporanic acid acylase Solvents: Water ;  pH 8.5, 25 °C
참조
Method for preparing 7-aminocephalosporanic acid from cephalosporin C catalyzed with cephalosporin C acylase in ammonium bicarbonate and/or ammonium carbonate aqueous solution
, China, , ,

7-Aminocephalosporanic acid Raw materials

7-Aminocephalosporanic acid Preparation Products

7-Aminocephalosporanic acid 관련 문헌

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:957-68-6)7-Aminocephalosporanic acid
A845463
순결:99%/99%
재다:500g/1kg
가격 ($):161.0/274.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:957-68-6)7-Aminocephalosporanic acid
sfd18845
순결:99.9%
재다:200kg
가격 ($):문의